2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide
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Overview
Description
2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an acetamide group and a tert-butyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetamide or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide: shares structural similarities with other piperidine derivatives and acetamide compounds.
N-(tert-butyl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure with a methyl group instead of an acetamide group.
2-(4-acetamidopiperidin-1-yl)-N-(isopropyl)acetamide: Similar structure with an isopropyl group instead of a tert-butyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-(4-acetamidopiperidin-1-yl)-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(17)14-11-5-7-16(8-6-11)9-12(18)15-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXZSWJEZAQBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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